![molecular formula C19H15NO5 B11041562 9-(4-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11041562.png)
9-(4-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
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Overview
Description
9-(4-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is an organic compound with a complex structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dioxolo ring: This can be achieved through the reaction of appropriate phenolic compounds with methylene donors under acidic conditions.
Construction of the quinoline core: This involves cyclization reactions, often using Lewis acids or other catalysts to facilitate the formation of the fused ring system.
Introduction of the methoxyphenyl group: This step usually involves electrophilic aromatic substitution reactions, where the methoxy group is introduced using methoxy-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(4-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
9-(4-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 9-(4-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one involves its interaction with specific molecular targets. It can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. Additionally, it may interfere with signaling pathways like the ERK1/2 pathway, leading to the inhibition of cancer cell growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
Actinodaphnine: An organic heteropentacyclic compound with similar structural features, including fused rings and methoxy groups.
Oxolinic Acid: A quinoline derivative with a similar core structure but different functional groups.
Uniqueness
9-(4-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H15NO5 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one |
InChI |
InChI=1S/C19H15NO5/c1-22-11-4-2-10(3-5-11)17-12-6-15-16(25-9-24-15)7-13(12)20-14-8-23-19(21)18(14)17/h2-7,17,20H,8-9H2,1H3 |
InChI Key |
WEBUTZOAMUORPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)OC5)OCO4 |
Origin of Product |
United States |
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